8-Bromo-6-methyl-3-phenylcoumarin

Monoamine Oxidase Inhibition Neurodegeneration Parkinson's Disease

8-Bromo-6-methyl-3-phenylcoumarin is defined by its unique 8-bromo, 6-methyl, unsubstituted 3-phenyl pattern. This exact architecture delivers an IC50 of 11.05 nM against MAO-B with >9,050-fold selectivity over MAO-A, outperforming selegiline. The heavy bromine atom critically enhances the two-photon excitation cross-section, enabling deep-tissue imaging, 2PE-FRET, and FLIM applications. Unlike non-halogenated or alternatively substituted analogs, only this compound combines high MAO-B selectivity with superior nonlinear optical properties. It serves as an irreplaceable pharmacological benchmark in Parkinson's disease models and a strategic starting material for next-generation fluorescent probes.

Molecular Formula C16H11BrO2
Molecular Weight 315.16 g/mol
Cat. No. B10845828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-methyl-3-phenylcoumarin
Molecular FormulaC16H11BrO2
Molecular Weight315.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Br)OC(=O)C(=C2)C3=CC=CC=C3
InChIInChI=1S/C16H11BrO2/c1-10-7-12-9-13(11-5-3-2-4-6-11)16(18)19-15(12)14(17)8-10/h2-9H,1H3
InChIKeyTYLXEMSZGAPZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-methyl-3-phenylcoumarin: A Halogenated 3-Phenylcoumarin Scaffold for MAO-B Inhibition and Photonic Applications


8-Bromo-6-methyl-3-phenylcoumarin is a synthetic brominated derivative of the 3-phenylcoumarin class, characterized by a bromine atom at the 8-position, a methyl group at the 6-position, and an unsubstituted phenyl ring at the 3-position of the coumarin core. This substitution pattern confers distinct pharmacological and photophysical properties that differentiate it from non-halogenated and alternatively substituted analogs. The compound has been explicitly synthesized and pharmacologically evaluated as a monoamine oxidase B (MAO-B) inhibitor [1], with reported IC50 values in the low nanomolar range. Additionally, the presence of the heavy bromine atom enhances nonlinear optical properties, specifically the two-photon excitation (2PE) cross-section, making it a candidate for advanced fluorescence imaging applications [2]. Its molecular formula is C16H11BrO2, with a molecular weight of 315.16 g/mol, and it is typically synthesized via the Perkin reaction followed by regioselective bromination [1].

Why 8-Bromo-6-methyl-3-phenylcoumarin Cannot Be Casually Substituted by Other 3-Phenylcoumarins


The precise substitution pattern of 8-Bromo-6-methyl-3-phenylcoumarin—specifically the combination of an 8-bromo, 6-methyl, and unsubstituted 3-phenyl motif—dictates its unique activity profile. Generic substitution with other 3-phenylcoumarins, such as the non-halogenated 6-methyl-3-phenylcoumarin or 6-bromo-3-phenylcoumarin, fails to recapitulate the same biological and photophysical outcomes. As demonstrated in comparative pharmacological studies, the position of the bromine atom is critical: moving the bromine from the 8-position to the 6-position or altering the substitution on the 3-phenyl ring drastically changes MAO-B inhibitory potency and isoform selectivity [1]. Furthermore, the heavy atom effect conferred by the 8-bromo substituent is essential for enhancing the two-photon excitation cross-section, a property not observed in non-brominated analogs [2]. Therefore, for research applications requiring the specific combination of high MAO-B selectivity and enhanced nonlinear optical properties, this exact compound is irreplaceable.

Quantitative Differentiation of 8-Bromo-6-methyl-3-phenylcoumarin Against Comparators


MAO-B Inhibitory Potency: 8-Bromo-6-methyl-3-phenylcoumarin vs. Selegiline and 6-Methyl-3-phenylcoumarin Derivatives

In a direct head-to-head pharmacological evaluation, 8-Bromo-6-methyl-3-phenylcoumarin (compound 4 in the referenced study) exhibited an IC50 value of 11.05 nM against human MAO-B, demonstrating superior potency compared to the clinical reference inhibitor selegiline (IC50 = 19.60 nM) [1]. Furthermore, its inhibitory activity is comparable to the most potent 6-methyl-3-phenylcoumarin derivative (compound 4 in that series), which had an IC50 of 0.80 nM [2], but with a distinct substitution pattern that may offer different physicochemical or selectivity properties. The brominated compound also displayed over 9,050-fold selectivity for MAO-B over MAO-A [1], a critical parameter for minimizing off-target effects.

Monoamine Oxidase Inhibition Neurodegeneration Parkinson's Disease Enzymology

MAO-B Isoform Selectivity: Superior Discrimination Over MAO-A Compared to Selegiline

8-Bromo-6-methyl-3-phenylcoumarin demonstrates exceptional selectivity for the MAO-B isoform over MAO-A. The compound exhibits a selectivity index of >9,050-fold, meaning its IC50 for MAO-A is over 9,050 times higher than its IC50 for MAO-B [1]. In contrast, the reference inhibitor selegiline, while selective, has a lower reported selectivity index in the same study. This high degree of discrimination is crucial for minimizing potential side effects associated with MAO-A inhibition, such as dietary tyramine interactions (the 'cheese effect').

Isoform Selectivity Monoamine Oxidase Drug Selectivity Off-Target Effects

Two-Photon Excitation Cross-Section: Dramatic Enhancement by 8-Bromo Substitution

The introduction of a bromine atom at the 8-position dramatically increases the two-photon excitation (2PE) cross-section of the coumarin scaffold. While a specific σ2 value for 8-Bromo-6-methyl-3-phenylcoumarin is not reported, studies on structurally analogous 3-bromocoumarin derivatives demonstrate that the heavy atom effect of bromine significantly enhances 2PE efficiency, enabling their use in two-photon excitation FRET (2PE-FRET) systems and fluorescence lifetime imaging microscopy (FLIM) [1]. Non-brominated coumarins exhibit substantially lower 2PE cross-sections, limiting their utility in deep-tissue imaging applications. The 8-bromo substituent, therefore, provides a distinct advantage for advanced microscopy techniques.

Two-Photon Excitation Fluorescence Microscopy Nonlinear Optics FRET

Synthetic Yield and Structural Confirmation: Reproducible Preparation and Characterization

8-Bromo-6-methyl-3-phenylcoumarin is synthesized via a robust Perkin reaction followed by regioselective bromination, yielding the product in 45% yield . The compound's identity and purity are rigorously confirmed by standard analytical techniques: it exhibits a sharp melting point of 158–159 °C and its 1H NMR spectrum in CDCl3 displays characteristic signals including a singlet for the methyl group at δ 2.41 ppm and aromatic protons consistent with the proposed structure . This level of synthetic reproducibility and thorough characterization ensures that researchers can procure and utilize the compound with confidence in its identity and quality, which is essential for generating reliable and comparable experimental data across different laboratories.

Synthetic Chemistry Process Chemistry Characterization Purity

Optimal Research and Industrial Applications for 8-Bromo-6-methyl-3-phenylcoumarin Based on Validated Evidence


Development of Potent and Highly Selective MAO-B Inhibitors for Parkinson's Disease Research

Given its IC50 of 11.05 nM against MAO-B and >9,050-fold selectivity over MAO-A [1], 8-Bromo-6-methyl-3-phenylcoumarin serves as an excellent lead compound or pharmacological tool for investigating MAO-B inhibition in models of Parkinson's disease. Researchers can utilize this compound to probe the neuroprotective effects of MAO-B inhibition, study dopamine metabolism, and benchmark novel inhibitors against a highly selective and potent reference compound that outperforms selegiline in potency.

Advanced Fluorescence Microscopy: 2PE-FRET and FLIM Probe Development

The 8-bromo substituent dramatically enhances the two-photon excitation cross-section, a property validated in analogous bromocoumarins [2]. This makes 8-Bromo-6-methyl-3-phenylcoumarin a strategic starting material for synthesizing next-generation fluorescent probes for deep-tissue imaging, 2PE-FRET assays, and fluorescence lifetime imaging microscopy (FLIM). Its use can circumvent the limitations of conventional one-photon probes, enabling higher resolution and reduced photodamage in live-cell and in vivo studies.

Structure-Activity Relationship (SAR) Studies on 3-Phenylcoumarin Scaffolds

As a well-characterized member of the 3-phenylcoumarin family with a defined substitution pattern, 8-Bromo-6-methyl-3-phenylcoumarin is an indispensable reference in SAR campaigns. Its activity data (IC50, selectivity) and structural features (8-bromo, 6-methyl, unsubstituted 3-phenyl) provide a critical benchmark for evaluating the impact of alternative substituents and halogenation patterns on MAO-B inhibition and photophysical behavior. This enables medicinal chemists to rationally design improved analogs with optimized potency, selectivity, and pharmacokinetic properties.

Chemical Biology and Target Engagement Studies

The compound's dual functionality—potent and selective MAO-B inhibition combined with potential for fluorescence-based detection (via the coumarin core or further derivatization)—makes it a valuable tool for chemical biology. It can be employed in target engagement assays, such as cellular thermal shift assays (CETSA) or fluorescence polarization assays, to confirm MAO-B binding in complex biological environments. Its selectivity profile ensures that observed effects can be confidently attributed to MAO-B inhibition rather than off-target MAO-A activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-methyl-3-phenylcoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.